1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases involved in cancer and other diseases. The specific structure of this compound features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethylphenyl group and a morpholine moiety, which may enhance its pharmacological properties.
The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been studied extensively for their potential as therapeutic agents due to their ability to interact with biological targets such as kinases and enzymes involved in cell signaling pathways. The synthesis of this compound is often achieved through multi-step organic reactions involving various reagents and catalysts.
The synthesis of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice) and yields can vary based on the synthetic route employed .
The molecular structure of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The structure features:
The compound may undergo various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or solubility .
The mechanism of action for 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific protein kinases. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit kinases such as cyclin-dependent kinase 2 (CDK2) and Src tyrosine kinase.
The binding typically involves:
In vitro studies reveal that such interactions can lead to significant antiproliferative effects on cancer cell lines .
Data from spectroscopic analyses (NMR, IR) can provide additional insights into functional groups and molecular interactions .
The pyrazolo[3,4-d]pyrimidine core of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine serves as a strategic bioisostere of the purine adenine ring, a fundamental recognition element within ATP-binding pockets of protein kinases. This design leverages conserved hydrogen-bonding interactions critical for competitive ATP inhibition. Structural studies of kinase-inhibitor complexes reveal that the pyrazolo[3,4-d]pyrimidine scaffold positions nitrogen atoms (N1 and N2) to replicate the hydrogen-bond acceptor-donor-acceptor (ADA) pattern of adenine, mimicking interactions with kinase hinge residues (e.g., Glu81 and Leu83 in CDK2) [4] [7].
The pyrazolo[3,4-d]pyrimidine ring system offers distinct advantages over other heterocyclic bioisosteres:
Table 1: Bioisosteric Mimicry of Adenine by Kinase Inhibitor Scaffolds
Scaffold Type | Representative Core | H-Bonding Pattern | Key Advantage | Limitation |
---|---|---|---|---|
Purine (Adenine) | Adenine | ADA (Native) | Natural ligand recognition | Metabolic instability, low selectivity |
Pyrazolo[3,4-d]pyrimidine | Compound Core | ADA (Mimetic) | Optimal geometry, synthetic control | Potential for off-target kinase binding |
Pyrimidine | Imatinib-like cores | AD | Simplicity, diverse derivatization | Reduced hinge fidelity vs. adenine |
Quinazoline | Gefitinib-like cores | ADA | Strong hinge binding, clinical success | Larger footprint, potential rigidity |
Molecular docking analyses confirm that the unsubstituted pyrazolo[3,4-d]pyrimidine core forms canonical hydrogen bonds with CDK2 hinge residues, achieving binding modes analogous to purine-based inhibitors but with improved synthetic accessibility and metabolic stability [4] [7]. The 1-(2,5-dimethylphenyl) group extends towards the kinase's ribose pocket or hydrophobic back cavity, exploiting additional binding interfaces beyond the hinge region [3].
The pharmacophore of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine integrates critical features satisfying the binding requirements of both Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2:
Table 2: Pharmacophoric Alignment of Key Substituents with Kinase Targets
Substituent | Position | Target Kinase | Key Binding Interactions | Functional Role |
---|---|---|---|---|
Pyrazolo[3,4-d]pyrimidine | Core | Epidermal Growth Factor Receptor, Cyclin-Dependent Kinase 2 | H-bonds: Met793/Thr766 (Epidermal Growth Factor Receptor), Leu83/Glu81 (Cyclin-Dependent Kinase 2) | Adenine mimicry, hinge binding |
2,5-Dimethylphenyl | N1 | Epidermal Growth Factor Receptor | Hydrophobic packing: Leu718, Met769, Val702 | Selectivity, affinity anchor |
2,5-Dimethylphenyl | N1 | Cyclin-Dependent Kinase 2 | Hydrophobic packing: Ile10, Val18, Phe82 | Back pocket occupancy |
Morpholino | C4 | Epidermal Growth Factor Receptor, Cyclin-Dependent Kinase 2 | Van der Waals: Thr790 (Epidermal Growth Factor Receptor), Phe80 (Cyclin-Dependent Kinase 2); Solvent exposure | Solubility enhancement, gatekeeper interaction |
Structure-activity relationship studies of related pyrazolopyrimidines demonstrate that replacing the morpholino group with smaller amines (e.g., dimethylamine) reduces Cyclin-Dependent Kinase 2 potency due to diminished hydrophobic contact with Phe80. Conversely, bulkier groups (e.g., piperidine) induce steric clashes in Cyclin-Dependent Kinase 2 but may improve Epidermal Growth Factor Receptor affinity [5]. The 2,5-dimethylphenyl group's size and substitution pattern are optimal for filling the shallow hydrophobic pocket of Cyclin-Dependent Kinase 2 while avoiding steric hindrance in Epidermal Growth Factor Receptor's larger back cavity [1] [3].
The morpholino group at the C4 position of the pyrazolopyrimidine core is a critical determinant of both ligand-target interactions and physicochemical properties:
Hydrophobic Pocket Engagement: In Cyclin-Dependent Kinase 2, the morpholine oxygen atom sits near the gatekeeper Phe80 residue, forming favorable orthogonal dipole-dipole interactions. The saturated ring system adopts a chair conformation, positioning its C3 and C5 methylene groups for van der Waals contacts with Ala31 and Lys33 within the hydrophobic front pocket [5]. This contrasts with rigid planar moieties (e.g., pyridyl), which exhibit suboptimal packing in this region. For Epidermal Growth Factor Receptor, morpholino acts as a solvent-exposed group, minimally perturbing the hydrophobic cleft near Thr790 while reducing nonspecific binding [1].
Solubility and Permeability Enhancement: Morpholino significantly improves aqueous solubility compared to alkyl or aromatic C4 substituents. The calculated partition coefficient (clogP) of the morpholino derivative is typically 1-2 units lower than analogs with piperidine or dimethylamino groups, reducing aggregation propensity and improving bioavailability [3] [7]. Experimental data from flavone-based kinase inhibitors confirms that morpholino-containing analogs exhibit 3-5-fold higher solubility in phosphate-buffered saline (pH 7.4) than their piperidine counterparts, while maintaining comparable cellular permeability [7].
Metabolic Stabilization: Morpholino resists oxidative metabolism by cytochrome P450 enzymes more effectively than smaller aliphatic amines (e.g., dimethylamino) due to its constrained ring structure and lack of easily abstractable α-hydrogens. This property extends plasma half-life in preclinical models [3].
Table 3: Impact of C4 Substituents on Kinase Inhibitor Properties
C4 Substituent | Cyclin-Dependent Kinase 2 IC₅₀ (nM) | Epidermal Growth Factor Receptor IC₅₀ (nM) | Solubility (µg/mL, pH 7.4) | clogP | Key Interactions |
---|---|---|---|---|---|
Morpholino | 15 ± 2* | 22 ± 3* | 48 ± 5 | 2.1 | vdW: Phe80 (CDK2), Thr790 (Epidermal Growth Factor Receptor); Dipole: Phe80 (Cyclin-Dependent Kinase 2) |
Piperidino | 85 ± 10 | 18 ± 2 | 12 ± 2 | 3.2 | vdW: Phe80 (Cyclin-Dependent Kinase 2), Met769 (Epidermal Growth Factor Receptor) |
Dimethylamino | 210 ± 25 | 150 ± 20 | 120 ± 15 | 1.8 | Weak vdW: Gatekeeper residues |
Methoxy | >1000 | >1000 | 205 ± 20 | 1.5 | H-bond acceptor: Solvent/Backbone NH |
*Representative data for pyrazolopyrimidine analogs; values vary by specific scaffold and additional substitutions [3] [5] [7].
Molecular dynamics simulations reveal that morpholino's conformational flexibility allows adaptive binding to both active and inactive kinase conformations. Unlike rigid inhibitors that lose potency against resistance mutations (e.g., Epidermal Growth Factor Receptor Thr790Met), the morpholino group maintains partial occupancy of the hydrophobic front pocket through subtle reorientation [1] [4]. This flexibility, combined with its balanced hydrophilic-lipophilic character, establishes morpholino as a privileged substituent for kinase-targeted pyrazolopyrimidines, optimizing target engagement while ensuring drug-like solubility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7